Ethyl 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carboxylate
Description
Molecular Architecture and Stereochemical Features
Ethyl 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carboxylate (C₁₄H₁₃NO₄S, molecular weight 291.32 g/mol) features a hybrid heterocyclic framework comprising a 1,3-thiazole ring fused to a 2,3-dihydro-1,4-benzodioxin moiety, with an ethyl carboxylate substituent at the thiazole’s 4-position. X-ray crystallographic studies of analogous compounds reveal planar geometries for both the thiazole and benzodioxane rings, with dihedral angles between the two systems ranging from 15° to 25°, depending on crystal packing forces. The benzodioxane component adopts a chair-like conformation, stabilized by intramolecular hydrogen bonding between the ether oxygen and adjacent methylene protons.
Stereochemical Considerations
The stereochemistry of the benzodioxane ring is critical. Enantiomeric resolution of the (S)-2,3-dihydro-1,4-benzodioxane-2-carboxylic acid precursor—achieved via diastereomeric salt formation with chiral amines like (R)-1-phenylethylamine—yields >98% enantiomeric excess. This chirality propagates to the final compound, influencing its three-dimensional topology. Density functional theory (DFT) calculations predict a 2.3 kcal/mol energy difference between the (R)- and (S)-configured benzodioxane-thiazole adducts due to steric clashes between the thiazole’s sulfur atom and the benzodioxane’s axial hydrogens in the (R)-form.
Table 1: Key Structural Parameters from X-ray Diffraction
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C2–O1 (benzodioxane) | 1.423 ± 0.003 | |
| S1–C4 (thiazole) | 1.712 ± 0.005 | |
| Dihedral angle (ring-plane) | 18.7° | |
| C=O bond length (ester) | 1.214 ± 0.004 |
Properties
IUPAC Name |
ethyl 2-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-2-17-14(16)9-8-20-13(15-9)12-7-18-10-5-3-4-6-11(10)19-12/h3-6,8,12H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHNUKBUTVBBHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2COC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381278 | |
| Record name | Ethyl 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465514-25-4 | |
| Record name | Ethyl 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=465514-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves two key components:
- The 2,3-dihydro-1,4-benzodioxane moiety, often introduced as a carboxylic acid or activated derivative.
- The thiazole ring formation or functionalization at the 4-carboxylate position with an ethyl ester.
The synthetic route requires careful control of stereochemistry at the benzodioxane ring and efficient coupling to the thiazole ring system.
Preparation of the Benzodioxane Intermediate
The 2,3-dihydro-1,4-benzodioxane-2-carboxylic acid is a crucial starting material. Its preparation and purification are essential for the overall synthesis. According to recent literature, the (S)-enantiomer of 1,4-benzodioxane-2-carboxylic acid can be obtained via resolution methods using diastereomeric salts formed with chiral amines such as p-methyl or p-nitro substituted 1-phenylethylamine enantiomers. This ensures high enantiomeric purity (98.0-99.64% e.e.) which is critical for biological activity and further synthetic steps.
The acid is then converted into activated intermediates such as the Weinreb amide or imidazolide derivatives to facilitate subsequent coupling reactions. For example, the use of N,N'-carbonyldiimidazole (CDI) in dichloromethane at controlled temperatures activates the acid to form 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-1H-imidazole, an intermediate suitable for nucleophilic substitution.
Formation of the Thiazole Ring and Coupling
The thiazole ring, bearing the ethyl carboxylate substituent at position 4, can be introduced or functionalized through condensation reactions involving appropriate thiazole precursors.
A representative method involves the coupling of the activated benzodioxane intermediate with thiazole derivatives or amines under mild conditions in aprotic solvents such as tetrahydrofuran (THF). For example, in a related synthesis of doxazosin (which contains a related benzodioxane moiety), the benzodioxane carboxylic acid is activated by CDI in THF and then reacted with an amine partner at room temperature to form the desired product. Although doxazosin is structurally different, the activation and coupling strategy is analogous.
For this compound, the ethyl ester is typically introduced either by esterification of the carboxylic acid on the thiazole ring or by using ethyl-substituted thiazole precursors.
Solvents and Reaction Conditions
- Activating agents: N,N'-carbonyldiimidazole (CDI) is commonly used to activate the carboxylic acid group for coupling, providing high yields and minimizing impurities.
- Solvents: Tetrahydrofuran (THF) is preferred for its aprotic nature and ability to dissolve both reactants and intermediates. Dichloromethane (DCM) is also used during activation steps.
- Temperature: Reactions are typically carried out at mild temperatures (0-25°C) to preserve stereochemistry and prevent decomposition.
- Purification: Post-reaction, solvents such as acetone may be used to precipitate and purify the product by recrystallization.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
- The stereochemistry of the benzodioxane moiety is critical for biological activity; thus, maintaining enantiopurity throughout synthesis is essential.
- Use of CDI as an activating agent minimizes dimeric and other impurities, improving product quality to impurity levels as low as 0.01%.
- Aprotic solvents such as THF and DCM are preferred to avoid side reactions and facilitate smooth coupling.
- Slow addition of activated intermediates to the thiazole precursor helps control reaction exotherms and improves yield and purity.
- Recrystallization in acetone or similar solvents is effective for product purification and removal of residual impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups into the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity:
Research has indicated that compounds containing thiazole and benzodioxin structures exhibit significant antimicrobial properties. Ethyl 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carboxylate has been evaluated for its efficacy against various bacterial strains. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
2. Anticancer Properties:
The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways. In vitro experiments have demonstrated its ability to inhibit tumor cell proliferation .
3. Neuroprotective Effects:
Recent findings indicate that this compound may offer neuroprotective benefits. It is believed to exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Material Science Applications
1. Polymer Chemistry:
The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Researchers are exploring its use in creating advanced materials with tailored functionalities .
2. Sensor Development:
Due to its electronic properties, this compound has potential applications in the development of chemical sensors. Its ability to undergo redox reactions makes it suitable for detecting various analytes in environmental monitoring and industrial processes .
Agricultural Chemistry Applications
1. Pesticide Formulations:
The compound's biological activity extends to agricultural applications as well. It has been tested for efficacy as a pesticide or fungicide against common agricultural pests and pathogens. Its application could lead to more effective pest management strategies while minimizing environmental impact .
2. Plant Growth Regulators:
There is ongoing research into the use of this compound as a plant growth regulator. Initial studies suggest that it may enhance growth rates and yield in certain crops by modulating plant hormonal pathways .
Case Studies
Mechanism of Action
The mechanism by which Ethyl 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzodioxin and thiazole rings can interact with active sites, potentially inhibiting or activating specific pathways. This interaction can lead to changes in cellular processes, making the compound useful in various therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs are compared below based on substituents, molecular properties, and synthesis approaches:
Key Observations:
The piperazinyl-benzothiazine analog adds nitrogen and sulfur atoms, increasing polarity and solubility due to the basic piperazine moiety.
Molecular Weight and Solubility :
- The target compound (291.32 g/mol) is lighter than the piperazinyl analog (415.52 g/mol), suggesting better membrane permeability.
- The ester group in the target compound and BI81590 may reduce aqueous solubility compared to the piperazine-containing analog, which can form salts.
Biological Activity
Ethyl 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carboxylate is a chemical compound with significant biological activity. This article explores its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C14H13NO4S
- Molecular Weight : 291.32 g/mol
- CAS Number : 465514-25-4
This compound contains a thiazole ring and a benzodioxin moiety, contributing to its unique biological properties.
This compound exhibits various mechanisms of action:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress by scavenging free radicals. This property is crucial in protecting cells from damage caused by reactive oxygen species (ROS) .
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains .
- Anti-inflammatory Properties : this compound has been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Reduces ROS levels in vitro | |
| Antimicrobial | Inhibits growth of specific bacterial strains | |
| Anti-inflammatory | Modulates cytokine production in cell cultures |
Case Study: Antioxidant Activity
A study investigated the antioxidant capacity of this compound using various assays (DPPH and ABTS). The results indicated a significant reduction in free radical activity compared to control groups. This suggests its potential use in formulations aimed at reducing oxidative stress-related diseases.
Case Study: Antimicrobial Efficacy
In another study focusing on the antimicrobial properties of this compound, it was tested against Gram-positive and Gram-negative bacteria. The results showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at specific concentrations, indicating its potential as a natural antimicrobial agent.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carboxylate?
Methodological Answer: The synthesis typically involves coupling a benzodioxin moiety with a thiazole-carboxylate precursor. A general approach includes:
- Step 1: Reacting 2,3-dihydro-1,4-benzodioxin-2-carbaldehyde with ethyl 2-amino-4,5-dihydrothiazole-4-carboxylate under basic conditions (e.g., ethanol with glacial acetic acid) to form the thiazole ring via cyclization .
- Step 2: Purification via column chromatography or recrystallization.
Key parameters: - Reaction Time: 4–6 hours under reflux.
- Yield Optimization: Adjusting molar ratios (e.g., 1:1.2 for aldehyde:thiazole precursor) improves yields to ~60–75% .
Q. How can the compound’s purity and structural integrity be validated experimentally?
Methodological Answer:
- Purity Analysis: Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to confirm >95% purity .
- Structural Confirmation:
- NMR: Analyze and NMR for characteristic peaks (e.g., benzodioxin protons at δ 4.2–4.5 ppm; thiazole C=O at ~165 ppm) .
- Mass Spectrometry: ESI-MS should show [M+H] at m/z 307.3 (calculated for ) .
Advanced Research Questions
Q. What crystallographic strategies resolve challenges in determining the compound’s 3D structure?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: Employ SHELXL for small-molecule refinement. Key steps:
| Parameter | Value |
|---|---|
| R-factor | <0.05 |
| CCDC Deposition | 2,200,000+ entries |
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Methodological Answer:
- Derivative Synthesis: Modify the benzodioxin (e.g., halogenation) or thiazole (e.g., substituent variation at C2/C4) .
- Biological Assays:
- Antimicrobial: Test against S. aureus (MIC via broth dilution).
- Anticancer: MTT assay on HeLa cells (IC calculation).
Example SAR Table:
| Derivative | MIC (μg/mL) | IC (μM) |
|---|---|---|
| Parent Compound | 12.5 | 45.2 |
| 6-Fluoro Analog | 6.3 | 22.7 |
Q. How should conflicting data on reaction yields or biological activity be resolved?
Methodological Answer:
- Root-Cause Analysis:
- Synthesis Discrepancies: Compare solvent polarity (e.g., ethanol vs. DMF) and catalyst use (e.g., vs. NaHCO) .
- Bioactivity Variability: Validate cell line authenticity (STR profiling) and control for solvent toxicity (e.g., DMSO <0.1%) .
- Statistical Validation: Apply ANOVA to compare batch-to-batch yields or dose-response curves.
Methodological Challenges & Solutions
Q. What computational tools predict intermolecular interactions in crystallography or drug design?
Methodological Answer:
Q. How can oxidation/reduction pathways of the thiazole ring be controlled during derivatization?
Methodological Answer:
- Oxidation: Use m-CPBA (m-chloroperbenzoic acid) in dichloromethane to selectively oxidize the thiazole sulfur to sulfoxide (monitored by TLC) .
- Reduction: Apply NaBH in THF to reduce ester groups while preserving the benzodioxin ring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
